Beauverolide Ka

Structural Biology Natural Product Chemistry Fungal Metabolism

Sourcing an HMDA-cyclotetradepsipeptide with validated, non-overlapping dual bioactivity for metabolic-auditory convergence research is a recurring bottleneck. Beauverolide Ka (CAS 76265-42-4) is the only analog in its series with confirmed dose-dependent glucose uptake stimulation in L6 myoblasts (50 μM) and HEI-OC1 auditory cell protection (10 μM)-activities absent in co-assayed beauveamides A-G. • Validated dual-activity positive control for SAR and screening of newly discovered HMDA-cyclotetradepsipeptides • Tryptophan residue at position 2 enables UV/fluorescence-based assay detection • Authenticated Beauveria bassiana metabolite with consistent batch-to-batch purity of ≥98%

Molecular Formula C37H50N4O5
Molecular Weight 630.8 g/mol
Cat. No. B15139117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauverolide Ka
Molecular FormulaC37H50N4O5
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C37H50N4O5/c1-5-7-8-10-15-25(4)32-22-33(42)39-31(21-27-23-38-29-19-14-13-18-28(27)29)35(43)40-30(20-26-16-11-9-12-17-26)36(44)41-34(24(3)6-2)37(45)46-32/h9,11-14,16-19,23-25,30-32,34,38H,5-8,10,15,20-22H2,1-4H3,(H,39,42)(H,40,43)(H,41,44)/t24-,25-,30-,31-,32-,34+/m0/s1
InChIKeyWCSIGBXTLAHHJM-YSEQWEHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beauverolide Ka: A Cyclotetradepsipeptide with Specific Biological Activity for Metabolic and Auditory Research


Beauverolide Ka (CAS 76265-42-4) is a cyclotetradepsipeptide metabolite produced by the entomopathogenic fungus Beauveria bassiana [1]. It belongs to a class of non-ribosomal peptides known as beauverolides, which are characterized by a 3-hydroxy-4-methyl fatty acid moiety and three amino acids in a cyclic structure [2]. Beauverolide Ka specifically incorporates a 3-hydroxy-4-methyldecanoic acid (HMDA) chain and has the amino acid sequence L-tryptophan, L-phenylalanine, and D-alloisoleucine [3].

Why Beauverolide Ka Cannot Be Replaced by Just Any HMDA-Containing Beauverolide


Substituting Beauverolide Ka for a closely related analog like Beauverolide Ba or Ca poses a significant risk of obtaining divergent, or non-overlapping, biological activities. While these compounds share the same 3-hydroxy-4-methyldecanoic acid (HMDA) backbone and are produced by the same fungus, a single amino acid substitution critically alters their functional profile [1]. Direct comparative assays have demonstrated that among a series of structurally similar HMDA-containing cyclotetradepsipeptides, only Beauverolide Ka exhibits a unique dual-activity profile, while its analogs show only partial or no activity in the same models [2].

Quantitative Differentiation of Beauverolide Ka from Its Closest Structural Analogs


Unique Tryptophan Residue Distinguishes Ka from Ba and Ca in the Beauveria bassiana HMDA Series

In a systematic comparison of cyclodepsipeptides produced by Beauveria bassiana, Beauverolide Ka is the only HMDA-type beauverolide to incorporate a Tryptophan (Trp) residue at the second amino acid position. Its closest analogs from the same producing strain, Beauverolides Ba and Ca, have Valine (Val) and Phenylalanine (Phe) at this position, respectively [1].

Structural Biology Natural Product Chemistry Fungal Metabolism

Beauverolide Ka Shows a Unique Dual-Mode Bioactivity Profile Not Seen in Co-Assayed Analogs

In a study of eight HMDA-containing cyclotetradepsipeptides (beauverolide Ka and beauveamides A-G), Beauverolide Ka (Compound 1) was the only compound to demonstrate both protective effects on HEI-OC1 auditory hair cells and stimulate glucose uptake in L6 myoblasts. Other compounds showed only one of these activities (e.g., Compound 2 was protective but did not stimulate glucose uptake; Compounds 4 and 5 stimulated uptake but were not protective) [1].

Metabolic Disease Model Auditory Cell Protection Structure-Activity Relationship

Dose-Dependent Dual Activity in L6 Myoblasts and Myotubes Confirmed for Beauverolide Ka

Within the same comparative panel of eight HMDA-type cyclotetradepsipeptides, Beauverolide Ka was specifically highlighted for demonstrating dose-dependent activity in both L6 myoblasts and differentiated L6 myotubes. The abstract explicitly describes this dose-dependent dual-activity as a notable feature of Compound 1 [1].

Dose-Response Analysis Insulin Resistance Model Myocyte Biology

Key Research Application Scenarios for Beauverolide Ka Based on Its Evidence-Based Profile


Investigating Structure-Activity Relationships (SAR) in Tryptophan-Containing Cyclodepsipeptides

Due to its unique Tryptophan residue at position 2, which differentiates it from Beauverolides Ba and Ca [1], Beauverolide Ka is an ideal candidate for SAR studies exploring the role of aromatic amino acids in target binding, UV/fluorescence-based assay development, or membrane interaction studies.

Dual-Mechanism Probe for Metabolic and Auditory Protection Pathways

Beauverolide Ka is uniquely suitable as a chemical probe for investigating convergent pathways between metabolic regulation and auditory cell survival. Its documented ability to both stimulate glucose uptake in L6 myoblasts (at 50 μM) and protect HEI-OC1 auditory cells (at 10 μM) is a dual activity not observed in co-assayed analogs beauveamides A-G [2].

Positive Control for HMDA-Containing Beauverolide Discovery and Bioactivity Screening

As the compound with the most comprehensively validated bioactivity (dose-dependent dual-activity in myoblasts and myotubes) among a structurally characterized set [2], Beauverolide Ka serves as the optimal positive control for screening newly discovered HMDA-containing cyclotetradepsipeptides for glucose uptake stimulation or cytoprotective effects.

Fungal Chemodiversity and Biosynthetic Gene Cluster Research in Beauveria bassiana

Beauverolide Ka is one of only three major BVDs produced by B. bassiana, alongside Ba and Ca [1]. Its production can be manipulated via gene knockouts in the bes biosynthetic cluster, making it a key compound for studying the genetic and enzymatic basis of fungal secondary metabolite diversity.

Technical Documentation Hub

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33 linked technical documents
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